

# IMMH001 Prodrug: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**IMMH001**, also known as SYL930, is a novel, orally active prodrug that functions as a selective modulator of the sphingosine-1-phosphate (S1P) receptors. Following in vivo phosphorylation to its active metabolite, **IMMH001**-P, it demonstrates high potency and selectivity for S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, S1P5). By acting as a functional antagonist of the S1P1 receptor on lymphocytes, **IMMH001** effectively sequesters these immune cells within secondary lymphoid organs. This mechanism reduces circulating lymphocytes, thereby mitigating inflammatory responses in various autoimmune disease models. Preclinical studies have demonstrated significant therapeutic potential for **IMMH001** in rheumatoid arthritis, psoriasis, and experimental autoimmune encephalomyelitis, a model for multiple sclerosis. This technical guide provides a comprehensive overview of the biological activity of **IMMH001**, including its mechanism of action, preclinical efficacy, and available pharmacokinetic data.

## **Mechanism of Action: S1P Receptor Modulation**

**IMMH001** is a prodrug that requires in vivo phosphorylation to become biologically active.[1][2] The resulting active metabolite, **IMMH001**-phosphate (**IMMH001**-P), is a potent agonist at the S1P1, S1P4, and S1P5 receptors.[1][2] The primary immunomodulatory effects of **IMMH001** are mediated through its functional antagonism of the S1P1 receptor on lymphocytes.[3][4]



Activation of the S1P1 receptor by **IMMH001**-P leads to the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs.[3][4] This results in the reversible sequestration of lymphocytes, particularly T and B cells, within these tissues.[1][2] The reduction of circulating lymphocytes in the peripheral blood limits their infiltration into sites of inflammation, thereby attenuating the autoimmune response.[1][4]

Notably, **IMMH001** exhibits significantly weaker activity at S1P2 and S1P3 receptors, which is advantageous as S1P3 activation has been associated with adverse cardiac effects such as bradycardia.[1]



Click to download full resolution via product page

Mechanism of Action of **IMMH001** Prodrug.

# Quantitative Preclinical Data In Vitro S1P Receptor Activity

The activity of the phosphorylated form of **IMMH001** (**IMMH001**-P) was assessed using a  $\beta$ -arrestin assay to determine its potency at the five S1P receptor subtypes.



| Receptor Subtype | EC50 (nM)[1][2] |
|------------------|-----------------|
| S1P1             | 12.4            |
| S1P2             | >1000           |
| S1P3             | >1000           |
| S1P4             | 19.8            |
| S1P5             | 29.4            |

Table 1: In Vitro Activity of IMMH001-P on S1P Receptors.

## In Vivo Efficacy in Rheumatoid Arthritis Models

**IMMH001** has demonstrated significant efficacy in rat models of rheumatoid arthritis (RA), including adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA).[1][4]

| Model   | Treatment<br>Group | Dose (mg/kg) | Reduction in<br>Paw Swelling<br>(%) | Reduction in<br>Arthritis Index<br>(%) |
|---------|--------------------|--------------|-------------------------------------|----------------------------------------|
| CIA     | IMMH001            | 0.6          | Significant                         | Significant                            |
| IMMH001 | 1.2                | Significant  | Significant                         |                                        |
| IMMH001 | 2.4                | Significant  | Significant                         |                                        |

Table 2: Efficacy of IMMH001 in the Collagen-Induced Arthritis (CIA) Rat Model.[1]

### **Effects on Lymphocyte Distribution**

A single oral dose of **IMMH001** significantly reduces the number of peripheral blood lymphocytes and increases their presence in secondary lymphoid tissues in F344 rats.[1][2]



| Treatment | Peripheral Blood<br>Lymphocytes | Secondary Lymphoid<br>Tissue Lymphocytes |
|-----------|---------------------------------|------------------------------------------|
| Vehicle   | Baseline                        | Baseline                                 |
| IMMH001   | Significantly Decreased         | Significantly Increased                  |

Table 3: Effect of **IMMH001** on Lymphocyte Distribution.[1][2]

### **Pharmacokinetic Profile in Rats**

Pharmacokinetic studies in rats have provided initial insights into the absorption, metabolism, and elimination of **IMMH001** (SYL930). The data indicates that **IMMH001** is metabolized to its active phosphorylated form (Syl930-P) and another major metabolite (Syl930-M1).

| Parameter    | IMMH001 (Syl930) | IMMH001-P<br>(Syl930-P) | Syl930-M1   |
|--------------|------------------|-------------------------|-------------|
| Cmax (ng/mL) | 6.61 ± 1.51      | 18.80 ± 1.61            | 5.99 ± 1.18 |
| Tmax (h)     | 6.37 ± 2.32      | 6.18 ± 2.41             | 6.82 ± 1.93 |

Table 4: Pharmacokinetic Parameters of **IMMH001** and its Metabolites in Rats Following a Single 3 mg/kg Oral Dose.

**IMMH001** has a relatively short elimination half-life, which correlates with the recovery of peripheral blood lymphocytes within 3 days after cessation of treatment in rats.[5]

## **Broader Preclinical Applications**

Beyond rheumatoid arthritis, the biological activity of **IMMH001** has been explored in other autoimmune disease models.

Psoriasis: Oral administration of IMMH001 (SYL930) has been shown to exert potent anti-proliferative and anti-inflammatory effects in various animal models of psoriasis.[6][7] It effectively reduces pathological skin thickening and ameliorates parakeratosis and acanthosis.[6]



 Experimental Autoimmune Encephalomyelitis (EAE): In a rat model of EAE, a proxy for multiple sclerosis, therapeutic treatment with IMMH001 significantly inhibited disease progression and the associated histological changes in the brain and spinal cord.[5]

## **Experimental Protocols**

The following are summaries of the key experimental methodologies used to characterize the biological activity of **IMMH001**.

## In Vitro S1P Receptor Activation Assay (β-Arrestin Assay)

This assay quantifies the activation of S1P receptors by IMMH001-P.

- Cell Culture: Chinese hamster ovary-K1 (CHO-K1) cells stably co-expressing one of the human S1P receptor subtypes (S1P1-5) and a β-arrestin-enzyme fragment complementation system are cultured in appropriate media.
- Compound Preparation: IMMH001-P is dissolved in DMSO and then diluted to various concentrations in assay buffer.
- Assay Procedure:
  - Cells are seeded into 96-well plates and incubated.
  - The cells are then treated with different concentrations of **IMMH001**-P or a vehicle control.
  - Following incubation, the chemiluminescent substrate is added.
  - The luminescence, which is proportional to β-arrestin recruitment and therefore receptor activation, is measured using a luminometer.
- Data Analysis: The EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.





Click to download full resolution via product page

Workflow for the  $\beta$ -Arrestin Assay.



#### **Animal Models of Rheumatoid Arthritis**

- Adjuvant-Induced Arthritis (AA) in Rats:
  - Induction: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant into the right hind paw of rats.
  - Treatment: Oral administration of IMMH001, vehicle control, or a positive control (e.g., methotrexate) is initiated on the day of adjuvant injection and continued daily.
  - Assessment: Paw swelling is measured periodically using a plethysmometer. The severity
    of arthritis is scored based on erythema and swelling of the joints.
  - Endpoint Analysis: At the end of the study, animals are euthanized, and blood and tissues are collected for analysis of lymphocyte populations, cytokine levels, and histopathology.
- Collagen-Induced Arthritis (CIA) in Rats:
  - Immunization: Rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail. A booster injection is given on day 7.
  - Treatment: Prophylactic oral administration of IMMH001 or controls begins before the onset of clinical arthritis and continues daily.
  - Assessment: Similar to the AA model, paw volume and arthritis scores are monitored throughout the study.
  - Endpoint Analysis: Includes histopathological examination of the joints for inflammation, pannus formation, and bone erosion.

## **Clinical Development Status**

**IMMH001** (SYL930) has been in a Phase I clinical trial in China for the treatment of rheumatoid arthritis.[1][6] However, the results of this trial are not publicly available at the time of this report.

### Conclusion



The prodrug **IMMH001** is a selective S1P1, S1P4, and S1P5 modulator with a well-defined mechanism of action centered on lymphocyte sequestration. Extensive preclinical data from various animal models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis, demonstrate its potent anti-inflammatory and immunomodulatory effects. The favorable preclinical safety profile, particularly its selectivity away from the S1P3 receptor, and its efficacy in these models position **IMMH001** as a promising therapeutic candidate for a range of autoimmune disorders. Further clinical investigation is warranted to establish its safety and efficacy in human populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of sphingosine-1-phosphate receptor modulators in the management of inflammatory bowel disease: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [IMMH001 Prodrug: A Technical Guide to its Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569192#biological-activity-of-immh001-prodrug]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com